Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate
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Overview
Description
Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C11H12F2O3. This compound is characterized by the presence of two fluorine atoms, a hydroxyl group, and a phenyl group attached to a propanoate ester. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ether and alcohol but insoluble in water. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Another method involves the reaction of 3,3-difluoro-2-hydroxy-3-phenylpropanoic acid chloride with ethanol in the presence of a base such as pyridine .
Chemical Reactions Analysis
Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,3-difluoro-2-oxo-3-phenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3,3-difluoro-2-hydroxy-3-phenylpropanol when treated with reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atoms enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The hydroxyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate can be compared with other similar compounds, such as:
Ethyl 2-hydroxy-3-phenylpropanoate: This compound lacks the fluorine atoms, resulting in different chemical and biological properties.
Ethyl 3,3-difluoro-2-oxo-3-phenylpropanoate: This compound has a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
Ethyl 3,3-difluoro-2-chloro-3-phenylpropanoate:
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3,3-difluoro-2-hydroxy-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(15)9(14)11(12,13)8-6-4-3-5-7-8/h3-7,9,14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBWHAAEZOWYOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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